D-Threo-biopterin* D-Threo-biopterin* D-Threo-biopterin* is a natural product found in Dictyostelium discoideum with data available.
Pterin derivatives based on 2-amino-6-(1,2-dihydroxypropyl)-4(1H)-pteridinone. Biopterins are natural products that have been considered as growth factors for some insects. Biopterins are cofactors for the AROMATIC AMINO ACID hydroxylases and NITRIC OXIDE SYNTHASE. Deficiencies in BIOPTERINS metabolism (e.g., lowered TETRAHYDROBIOPTERIN) are associated with neurological deterioration (e.g., HYPERPHENYLALANINAEMIA).
Brand Name: Vulcanchem
CAS No.:
VCID: VC20959378
InChI: InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h2-3,6,15-16H,1H3,(H3,10,11,13,14,17)/t3-,6+/m1/s1
SMILES: CC(C(C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O
Molecular Formula: C9H11N5O3
Molecular Weight: 237.22 g/mol

D-Threo-biopterin*

CAS No.:

Cat. No.: VC20959378

Molecular Formula: C9H11N5O3

Molecular Weight: 237.22 g/mol

* For research use only. Not for human or veterinary use.

D-Threo-biopterin* -

Specification

Molecular Formula C9H11N5O3
Molecular Weight 237.22 g/mol
IUPAC Name 2-amino-6-[(1R,2R)-1,2-dihydroxypropyl]-3H-pteridin-4-one
Standard InChI InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h2-3,6,15-16H,1H3,(H3,10,11,13,14,17)/t3-,6+/m1/s1
Standard InChI Key LHQIJBMDNUYRAM-CVYQJGLWSA-N
Isomeric SMILES C[C@H]([C@@H](C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O
SMILES CC(C(C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O
Canonical SMILES CC(C(C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O

Introduction

Chemical Structure and Properties

Molecular Composition and Identification

D-Threo-biopterin* is characterized by the molecular formula C9H11N5O3 with a precise molecular weight of 237.22 g/mol . The compound is registered under CAS number 13019-52-8 and assigned PubChem CID 135909519 for database indexing purposes . The systematic IUPAC name of this compound is 2-amino-6-[(1R,2R)-1,2-dihydroxypropyl]-3H-pteridin-4-one, which precisely defines its chemical structure with correct stereochemical designations . The compound contains a pterin ring system with a dihydroxypropyl side chain that exhibits the D-threo configuration at carbons 1' and 2', distinguishing it from other biopterin isomers that may contain L-erythro or other stereochemical arrangements .

Physicochemical Characteristics

D-Threo-biopterin* exhibits specific physical and chemical properties that influence its biological behavior and experimental handling. The compound is described as being sparingly soluble in both water and methanol, which impacts its preparation for biological assays and analytical procedures . Its stability characteristics include recommended storage at -20°C, with stock solutions at this temperature maintaining integrity for approximately one month . For enhanced stability, solutions should be prepared in appropriate solvents and stored in separate packages to avoid degradation through repeated freeze-thaw cycles . The pterin ring system confers fluorescent properties to the molecule, which becomes relevant for detection methods in analytical procedures and might contribute to its biological activity profile .

Structural Comparison with Related Compounds

D-Threo-biopterin* differs from the more common L-erythro-biopterin primarily in the configuration of its side chain hydroxyl groups. This stereochemical difference is significant because the spatial arrangement of these hydroxyl groups can impact molecular interactions with enzymes and other biological molecules . In comparison studies, L-threo-biopterin, L-erythro-biopterin, and D-threo-biopterin can be chromatographically separated and identified through specific HPLC methods, demonstrating distinct retention times that reflect their structural differences . The canonical SMILES notation for D-threo-biopterin* is O=C1N=C(N)N=C2C1=NC(C@@HC@HC)=CN2, which encodes the specific stereochemistry that characterizes this molecule .

Natural Occurrence and Isolation

Discovery in Dictyostelium discoideum

Biosynthesis and Metabolism

Stereochemical Transformations

The mechanisms governing the specific stereochemical outcomes in D-threo-biopterin* biosynthesis represent an area of continuing research interest . One proposed mechanism for L-threo-dihydrobiopterin formation in human urine involves a non-enzymatic transformation of L-erythro-dihydrobiopterin through a keto-enol tautomerism-like process . Similar non-enzymatic or enzymatic mechanisms might be involved in D-threo-biopterin* formation, potentially involving stereospecific reductions or isomerizations at the side chain positions . The unique activity of the sepiapterin reductase from C. tepidum, which produces L-threo-dihydrobiopterin rather than L-erythro-dihydrobiopterin, demonstrates that enzymes can dictate stereospecific outcomes in biopterin metabolism, suggesting similar enzymatic control might exist for D-threo-biopterin* production in D. discoideum .

Biochemical Functions

Role as a Cofactor

Biopterins, including D-threo-biopterin* and related compounds, serve as essential cofactors for various enzymatic processes in biological systems . In their active tetrahydro forms, biopterins function as cofactors for aromatic amino acid hydroxylases, which catalyze critical reactions in the biosynthesis of neurotransmitters like dopamine, norepinephrine, and serotonin . Additionally, biopterins serve as cofactors for nitric oxide synthase enzymes, which produce nitric oxide for signaling and immune defense functions . While these cofactor roles are well-established for L-erythro-biopterin in mammalian systems, the specific functional roles of D-threo-biopterin* in D. discoideum may involve unique biochemical pathways adapted to this organism's biology .

Biological Activities

D-Threo-biopterin* exhibits specific biological activities that may contribute to its functional significance. In experimental settings, it has been demonstrated to enhance luminol chemiluminescence induced by the oxidant chloramine-T in cell-free assays at a concentration of 100 μM . This property suggests potential interactions with oxidative processes or redox-active molecules, which could be relevant to its biological function . The specific biochemical activities of D-threo-biopterin* within D. discoideum remain an area for further investigation, potentially involving roles in development, differentiation, or specialized metabolic processes unique to this organism .

Analytical Methods for Detection

Chromatographic Techniques

High-performance liquid chromatography (HPLC) represents a principal method for the detection, quantification, and characterization of D-threo-biopterin* . Specific HPLC methods have been developed that can effectively separate different biopterin stereoisomers, including L-threo-biopterin, L-erythro-biopterin, and D-threo-biopterin, based on their distinct retention times . The acidic oxidation of dihydrobiopterins to their fully oxidized forms facilitates detection through their natural fluorescence properties, enhancing analytical sensitivity . Ligand-exchange chromatography techniques provide further capabilities for determining the enantiomeric configuration of biopterins, allowing precise identification of D-threo-biopterin* in complex biological samples .

Structural Characterization

Complete structural characterization of D-threo-biopterin* typically employs a combination of analytical techniques beyond initial chromatographic separation . These may include mass spectrometry for molecular weight confirmation, nuclear magnetic resonance spectroscopy for detailed structural analysis, and various spectrophotometric methods to assess absorption and fluorescence properties . The fluorescence characteristics of pterins can be particularly useful for detection, with oxidized forms typically exhibiting higher fluorescence intensities than their dihydro counterparts . Comparative analysis of oxidation products under acidic and alkaline conditions can provide insights into the oxidation state of the pterin ring, helping to distinguish between dihydro and tetrahydro forms .

Clinical and Biomedical Significance

Research Applications

D-Threo-biopterin* serves as a valuable research tool for investigating pterin biochemistry and metabolism . Its distinct stereochemical properties provide opportunities for comparative studies examining the structural requirements for enzyme interactions and biological activities . The compound's enhancement of luminol chemiluminescence suggests potential applications in assay systems involving oxidative processes or free radical reactions . As research continues to elucidate the functional significance of biopterin stereochemistry, D-threo-biopterin* may find expanded applications in biochemical research, potentially including investigations of enzyme specificity, metabolic regulation, and specialized cellular processes .

Comparative Analysis of Biopterin Stereoisomers

Structural and Functional Distinctions

The structural differences between D-threo-biopterin* and other biopterin stereoisomers extend beyond simple chemical variations to implications for biological recognition and function . Table 1 presents a comparative analysis of the key biopterin stereoisomers, highlighting their structural and functional characteristics.
Table 1: Comparative Analysis of Biopterin Stereoisomers

PropertyD-threo-biopterin*L-threo-biopterinL-erythro-biopterin
Configuration at C1',C2'(1R,2R)(1S,2S)(1S,2R)
Natural SourceDictyostelium discoideumHuman urineMammals, widespread
Biological RoleUnder investigationUnder investigationCofactor for aromatic amino acid hydroxylases and nitric oxide synthase
Biosynthetic EnzymeGTP cyclohydrolase I involvedNon-enzymatic transformation proposedSepiapterin reductase pathway well-characterized
CAS Number13019-52-8Not specified in sources22150-76-1
Molecular Weight237.22 g/mol237.22 g/mol237.22 g/mol
This comparative analysis demonstrates that while these stereoisomers share the same molecular formula and weight, their different stereochemical configurations result in distinct biological distributions and potentially different functional roles in their respective biological contexts .

Enzymatic Recognition

The stereochemical differences between biopterin isomers significantly impact their recognition by enzymes involved in their metabolism and biological function . The unique activity of sepiapterin reductase from Chlorobium tepidum, which specifically produces L-threo-dihydrobiopterin rather than L-erythro-dihydrobiopterin, demonstrates that enzymes can exhibit precise stereoselectivity in biopterin metabolism . Similar stereospecific enzyme interactions likely govern the metabolism of D-threo-biopterin* in its natural context . These observations underscore the importance of stereochemistry in determining the biological interactions and functions of biopterin derivatives, with implications for understanding both natural metabolic processes and potential therapeutic interventions .

Future Research Directions

Unresolved Questions

Despite significant advances in understanding D-threo-biopterin*, several important questions remain unresolved. The complete biosynthetic pathway specific to D-threo-biopterin* production in D. discoideum requires further elucidation, particularly regarding the enzymes responsible for establishing the D-threo stereochemistry . The precise biological functions of D-threo-biopterin* within D. discoideum remain incompletely characterized, raising questions about why this organism evolved to utilize this specific biopterin stereoisomer . Additionally, potential presence of D-threo-biopterin* or related compounds in other organisms represents an area for continued investigation, which could reveal broader evolutionary conservation of these alternative biopterin pathways .

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